molecular formula C8H10OS B1595092 2-(Ethylthio)phenol CAS No. 29549-60-8

2-(Ethylthio)phenol

Cat. No. B1595092
Key on ui cas rn: 29549-60-8
M. Wt: 154.23 g/mol
InChI Key: CSJBSYKCAKKLKG-UHFFFAOYSA-N
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Patent
US04599451

Procedure details

Zirconium tetrachloride (23.4 g, 0.1 mole) was added to phenol (141.2 g, 1.5 moles). The mixture was slowly heated to 156° C. under nitrogen and maintained at this temperature overnight while allowing HCl to escape. The mixture was cooled to ca. 100° C. and ethyl disulfide (122.3 g, 1 mole) was added. The mixture was heated under nitrogen while ethyl mercaptan was removed continuously by distillation. Heating was continued for a total of 7 hours during which temperature slowly increased to 198° C. Distillation of the mixture at 0.4 mm mercury to a maximum head temperature of 101° C. yielded 134.7 g of distillate. GC analysis indicated the distillate contained 53.4 g of phenol (38% recovered) and 63.7 g of ortho-(ethylthio)phenol (41% yield). Fractional distillation through a 5 inch Vigreux column yielded, after removal of phenol, a main fraction of 99.2% pure ortho-(ethylthio)phenol distilling at 125°-127° C. at 30 mm mercury.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
122.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
53.4 g
Type
reactant
Reaction Step Four
Quantity
141.2 g
Type
reactant
Reaction Step Five
Quantity
23.4 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[CH2:9]([S:11]SCC)[CH3:10].C(S)C>[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]>[CH2:9]([S:11][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])[CH3:10] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
122.3 g
Type
reactant
Smiles
C(C)SSCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S
Step Four
Name
Quantity
53.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Five
Name
Quantity
141.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
23.4 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
156 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ca. 100° C.
CUSTOM
Type
CUSTOM
Details
was removed continuously by distillation
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
was continued for a total of 7 hours during which temperature
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
slowly increased to 198° C
DISTILLATION
Type
DISTILLATION
Details
Distillation of the mixture at 0.4 mm mercury to a maximum head temperature of 101° C.
CUSTOM
Type
CUSTOM
Details
yielded 134.7 g of distillate

Outcomes

Product
Name
Type
product
Smiles
C(C)SC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 63.7 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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